An In-depth Technical Guide to the Chemical Properties and Structure of Kafocin (Cephaloglycin)
An In-depth Technical Guide to the Chemical Properties and Structure of Kafocin (Cephaloglycin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kafocin, known scientifically as Cephaloglycin, is a first-generation, semi-synthetic cephalosporin antibiotic.[1][2][3] As a member of the β-lactam class of antibiotics, its primary function is to inhibit the synthesis of the bacterial cell wall, leading to cell death.[1][4] Though its clinical use has largely been superseded by newer generations of cephalosporins with broader activity and improved pharmacokinetic profiles, a comprehensive understanding of its chemical and structural properties remains crucial for researchers in antibiotic development and medicinal chemistry.[5] This guide provides a detailed examination of the chemical structure, physicochemical properties, and mechanism of action of Cephaloglycin.
Chemical Structure and Nomenclature
The core of Cephaloglycin's structure is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring.[6] This fundamental scaffold is characteristic of the cephalosporin class of antibiotics. The specific chemical identity of Cephaloglycin is defined by the side chains attached to this nucleus. At the C-7 position, it possesses a D-α-aminophenylacetamido group, and at the C-3 position, an acetoxymethyl group.[5]
The stereochemistry of Cephaloglycin is critical to its biological activity, with the IUPAC name reflecting the specific spatial arrangement of its atoms: (6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][4][5]
Chemical Structure of Cephaloglycin:
Caption: Chemical structure of Cephaloglycin highlighting the core and key side chains.
Physicochemical Properties
The physicochemical properties of Cephaloglycin are summarized in the table below. These properties influence its solubility, absorption, and stability. It is typically available as a dihydrate.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₉N₃O₆S | [1][8][9] |
| Molecular Weight | 405.43 g/mol | [1][8][9] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in water; practically insoluble in most organic solvents. | [1] |
| LogP | -0.3 | [1] |
| CAS Number | 3577-01-3 | [1][5] |
Mechanism of Action
Like other β-lactam antibiotics, Cephaloglycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] The process is initiated by the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][4] Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, Cephaloglycin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]
Caption: Mechanism of action of Kafocin (Cephaloglycin) leading to bacterial cell lysis.
Analytical Characterization and Synthesis
Spectroscopic and Chromatographic Analysis
The characterization of Cephaloglycin relies on a suite of analytical techniques. While specific spectral data is not widely available in the literature, the following methods are standard for the analysis of cephalosporins:
-
UV-Visible (UV-Vis) Spectrophotometry: Used for the quantitative analysis of Cephaloglycin in bulk and pharmaceutical forms. The expected maximum absorbance (λmax) is in the range of 255-265 nm.[10]
-
Infrared (IR) Spectroscopy: Provides information on the functional groups present in the molecule, confirming its structural integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure and confirming the stereochemistry.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of Cephaloglycin and for quantifying it and its metabolites in biological fluids.[11][12]
Synthesis and Purification
The synthesis of Cephaloglycin is a multi-step process that typically starts from the 7-aminocephalosporanic acid (7-ACA) nucleus.[6][7] The key step involves the acylation of the amino group at the C-7 position with an appropriately protected D-phenylglycine derivative.[8]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of Cephaloglycin.
Purification of cephalosporins, including Cephaloglycin, often involves chromatographic techniques. Adsorption chromatography using non-ionic resins is a common method for separating the final product from impurities.[13][14][15]
Antibacterial Spectrum and Activity
Cephaloglycin is a first-generation cephalosporin and, as such, has a spectrum of activity that is primarily directed against Gram-positive bacteria, with limited activity against some Gram-negative organisms.[16] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cephaloglycin against several bacterial species. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[17][18]
| Bacterial Species | % of Strains Inhibited | MIC (µg/mL) | Source(s) |
| Streptococcus pyogenes (Group A) | 100% | 0.4 | [16] |
| Diplococcus pneumoniae | 100% | 0.4 | [16] |
| Staphylococcus aureus | 80% | 1.6 | [16] |
| Escherichia coli | ~50% | 1.6 | [16] |
| Proteus mirabilis | ~50% | 1.6 | [16] |
| Klebsiella-Aerobacter species | 70% | 12.5 | [16] |
It is important to note that Cephaloglycin is not effective against Pseudomonas species, most enterococci, Enterobacter species, and indole-positive Proteus species.[1]
Conclusion
Kafocin (Cephaloglycin) represents an important molecule in the history of antibiotic development. Its chemical structure, centered on the 7-ACA nucleus with specific side chains at the C-3 and C-7 positions, dictates its mechanism of action and antibacterial spectrum. While its clinical applications have diminished, the study of its chemical properties, synthesis, and biological activity continues to provide valuable insights for the development of new and more effective antimicrobial agents. Further research to fully characterize its spectroscopic properties and optimize its synthesis would be beneficial for the scientific community.
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